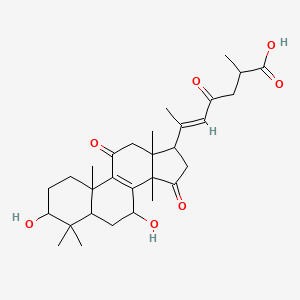

12β-Hydroxyganoderenic acid B

Description

Properties

Molecular Formula |

C30H42O7 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(E)-6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+ |

InChI Key |

QECQJYAIIIIKJB-XNTDXEJSSA-N |

Isomeric SMILES |

CC(CC(=O)/C=C(\C)/C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the First Isolation and Characterization of 12β-Hydroxyganoderenic Acid B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation and characterization of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) compound sourced from the medicinal mushroom Ganoderma lucidum. This document details the physicochemical properties, proposed isolation methodologies, and initial insights into its potential biological activities, with a focus on data relevant to the scientific and drug development communities.

Introduction

This compound is a member of the highly oxygenated lanostane-type triterpenoids, a class of compounds known to be significant bioactive constituents of Ganoderma lucidum.[1] This mushroom, revered in traditional medicine, is a rich source of structurally diverse triterpenoids, which have been the subject of extensive research for their potential therapeutic applications, including antitumor, antimicrobial, antiviral, and anti-aging activities.[1][2] The structural elucidation and characterization of these individual compounds are crucial for understanding their structure-activity relationships and for the development of new therapeutic agents.

While the definitive first isolation and full characterization of this compound are not extensively detailed in a singular, readily available publication, a significant contribution to its characterization, particularly its mass spectral properties, was presented in a 2011 study by Cheng CR, et al.[3][4][5] This work systematically investigated the fragmentation pathways of oxygenated tetracyclic triterpenoids from Ganoderma lucidum, providing a foundational basis for the identification of this and other related compounds.

Physicochemical Characterization

The structural characterization of this compound has been primarily achieved through mass spectrometry and is supported by data from various commercial suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₂O₈ | [3][4] |

| Molecular Weight | 530.65 g/mol | [3][4] |

| CAS Number | 1309931-84-7 | [3][4] |

| Class | Triterpenoid | [1] |

| Source | Ganoderma lucidum | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings | Reference |

| Mass Spectrometry (MS) | The fragmentation pathways of oxygenated tetracyclic triterpenoids, including this compound, have been systematically studied. This has led to the identification of characteristic fragmentation patterns that are instrumental in the structural elucidation of this class of compounds. | [3][4][5] |

| Nuclear Magnetic Resonance (NMR) | While specific NMR data for the initial characterization is not detailed in the available literature, NMR spectroscopy is a standard and essential technique for the structural elucidation of novel natural products like this compound. It would provide detailed information on the carbon and proton framework of the molecule. |

Experimental Protocols

While the precise, original protocol for the first isolation of this compound is not available, a general methodology for the extraction and isolation of triterpenoids from Ganoderma lucidum can be outlined based on established practices in the field.[6][7][8]

3.1. General Isolation and Purification Workflow

The isolation of this compound typically involves a multi-step process beginning with the extraction of the raw fungal material, followed by chromatographic separation and purification.

3.2. Detailed Methodological Steps

-

Preparation of Fungal Material: The fruiting bodies of Ganoderma lucidum are first dried and then ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered mushroom is typically extracted with an organic solvent such as ethanol (B145695) or methanol (B129727) at an elevated temperature for several hours.[6] This process is often repeated multiple times to ensure maximum yield of the triterpenoids.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude triterpenoid extract.

-

Column Chromatography: The crude extract is subjected to column chromatography, typically using silica (B1680970) gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient) is used to separate the components of the extract into different fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC. This technique offers higher resolution and is crucial for isolating the pure compound.

-

Structural Characterization: The purity and structure of the isolated this compound are confirmed using spectroscopic methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited in the initial characterization literature, many ganoderic acids isolated from Ganoderma lucidum have been shown to possess anti-inflammatory and anticancer properties. A common mechanism of action for these triterpenoids involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9]

4.1. The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. In many disease states, including cancer and chronic inflammation, this pathway is constitutively active. Ganoderic acids have been reported to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

Conclusion

This compound represents one of the many promising bioactive triterpenoids isolated from Ganoderma lucidum. While the initial publication detailing its first isolation requires further confirmation, the work of Cheng CR, et al. (2011) has been instrumental in its characterization, particularly through mass spectrometry. The general protocols for the isolation of triterpenoids from this fungus are well-established and provide a clear path for obtaining this compound for further study. Based on the known activities of related ganoderic acids, this compound is a compelling candidate for further investigation into its potential anti-inflammatory and anticancer properties, likely mediated through the inhibition of key signaling pathways such as NF-κB. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics | MDPI [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. This compound,1309931-84-7价格_品牌:MedChemExpress(MCE)-丁香通 [m.biomart.cn]

- 6. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 12β-Hydroxyganoderenic Acid B in Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ganoderma lucidum, a renowned medicinal mushroom, produces a diverse array of bioactive triterpenoids known as ganoderic acids (GAs). Among these, 12β-Hydroxyganoderenic acid B stands out for its pharmacological potential. Understanding its biosynthesis is critical for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, presenting quantitative data on pathway intermediates and gene expression, detailed experimental protocols for key analytical methods, and visual diagrams of the core biological and experimental processes. While the initial steps of the pathway leading to the lanosterol (B1674476) precursor are well-established, the terminal enzymatic steps, particularly the crucial 12β-hydroxylation, are still the subject of ongoing research and are presented here as a putative pathway mediated by cytochrome P450 monooxygenases.

The Core Biosynthesis Pathway

The formation of this compound in Ganoderma lucidum is a multi-step process that begins with the universal mevalonate (B85504) (MVA) pathway to produce the triterpenoid (B12794562) backbone, followed by a series of specific oxidative modifications catalyzed primarily by cytochrome P450 enzymes (CYP450s).[1][2]

Upstream: The Mevalonate (MVA) Pathway to Lanosterol

The biosynthesis of all ganoderic acids originates from acetyl-CoA via the mevalonate (MVA) pathway.[1][3] This conserved pathway involves a series of enzymatic reactions to produce the 30-carbon precursor, lanosterol. The key enzymes in this sequence include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene (B77637) synthase (SQS), and lanosterol synthase (LS), which have been identified as important regulatory points in the overall biosynthesis of triterpenoids in G. lucidum.[2][3]

Downstream: Putative Post-Lanosterol Modifications

Following the synthesis of lanosterol, a cascade of oxidative reactions occurs, leading to the vast diversity of ganoderic acids. These reactions, including hydroxylations, carboxylations, and dehydrogenations, are primarily catalyzed by cytochrome P450 monooxygenases.[4][5] While the complete enzymatic sequence to this compound is not yet fully elucidated, functional studies of specific CYP450s allow for the construction of a putative pathway.

The enzyme CYP5150L8 has been shown to catalyze a three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a key entry point into the GA family.[6] Subsequent modifications are carried out by other P450s. For instance, CYP512U6 can hydroxylate GA precursors at the C-23 position.[7] The formation of this compound requires several specific modifications to the lanosterol core, including oxidations at C-3, C-7, C-11, C-15, and C-26, and crucially, a hydroxylation at the C-12 position. The specific P450 enzyme responsible for this 12β-hydroxylation has not yet been definitively identified and represents a key area for future research.

Quantitative Data Presentation

The biosynthesis of ganoderic acids is tightly regulated at different developmental stages and can be influenced by genetic modifications and external elicitors. The following tables summarize key quantitative findings from various studies.

Table 1: Gene Expression Changes in GA Biosynthesis Pathway

| Gene | Enzyme | Fold Change | Condition / Developmental Stage | Reference |

|---|---|---|---|---|

| hmgr | 3-hydroxy-3-methylglutaryl-CoA reductase | ~2.0x | Overexpression vs. Wild Type | [3] |

| sqs | Squalene synthase | 30.5x | Immature Fruiting Body vs. Mycelia | [8] |

| ls | Lanosterol synthase | 19.2x | Immature Fruiting Body vs. Mycelia | [8] |

| CYP450s | Cytochrome P450s | Positive Correlation | High GA-producing strains |[5] |

Table 2: Metabolite Production and Yield Enhancement

| Compound | Titer / Content | Method / Strain | Reference |

|---|---|---|---|

| Total Ganoderic Acids | 29.4 mg/g (dry weight) | hmgr overexpression strain | [3] |

| Total Ganoderic Acids | 14.1 mg/g (dry weight) | Wild Type strain | [3] |

| Total Triterpenoids | 85.96% increase | 1.5% Microcrystalline Cellulose Induction | [2] |

| Total Triterpenoids | 63.90% increase | 0.5% D-galactose Induction | [2] |

| GA-HLDOA | 14.5 mg/L | Engineered S. cerevisiae (CYP5150L8) | [6] |

| DHLDOA | 2.2 mg/L | Engineered S. cerevisiae (CYP5139G1) | [9] |

| Ganoderic Acid A | 0.85 - 0.92 mg/100mg | Dehydrated mushroom powder |[10] |

Experimental Protocols

Protocol 1: Triterpenoid Extraction and HPLC Quantification

This protocol outlines a general method for the extraction of total triterpenoids from G. lucidum and their quantification using High-Performance Liquid Chromatography (HPLC).[8][11][12]

Methodology:

-

Sample Preparation: Dry G. lucidum fruiting bodies or mycelia at 60°C and grind into a fine powder.

-

Extraction:

-

Accurately weigh ~1.0 g of powdered sample into a flask.

-

Add 20-30 mL of a solvent such as ethanol, methanol, or chloroform.[8][11]

-

Perform ultrasonic extraction for 30-45 minutes at room temperature.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice more on the remaining solid pellet.

-

Combine all supernatants.

-

-

Concentration: Evaporate the combined solvent extract to dryness using a rotary evaporator under reduced pressure at 40-50°C.

-

Sample Analysis (HPLC):

-

Re-dissolve the dried residue in a precise volume (e.g., 5-10 mL) of HPLC-grade methanol.

-

Filter the solution through a 0.2 µm syringe filter into an HPLC vial.

-

Inject the sample into an HPLC system equipped with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[8]

-

Use a gradient elution mobile phase, typically consisting of acetonitrile (B52724) and acidified water (e.g., 0.1% acetic acid).[8][13]

-

Detect triterpenoids using a UV detector at a wavelength of approximately 252 nm.[8][12]

-

-

Quantification:

-

Prepare a calibration curve using a known standard of a major ganoderic acid (e.g., Ganoderic Acid A).

-

Calculate the concentration of specific triterpenoids in the sample by comparing peak areas to the standard curve.

-

Protocol 2: Functional Characterization of CYP450 Genes in Yeast

Heterologous expression in Saccharomyces cerevisiae is a powerful technique to identify the function of putative GA biosynthesis genes, particularly CYP450s.[6][9][14]

Methodology:

-

Gene Cloning:

-

Isolate total RNA from G. lucidum mycelia.

-

Synthesize cDNA via reverse transcription.

-

Amplify the target CYP450 gene from the cDNA using specific primers.

-

Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52) that often includes a partner cytochrome P450 reductase (CPR) from G. lucidum to ensure proper electron transfer.[6]

-

-

Yeast Transformation: Transform the expression plasmid into a suitable S. cerevisiae strain. Often, a strain engineered to overproduce lanosterol is used to provide ample precursor.[15]

-

Protein Expression:

-

Culture the recombinant yeast in a selective medium.

-

Induce gene expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter).

-

-

Biotransformation:

-

Continue cultivation for 96-120 hours to allow the expressed enzyme to act on the endogenous lanosterol precursor.

-

Alternatively, for in vitro assays, prepare microsomes from the yeast cells and add the precursor substrate (e.g., lanosterol, HLDOA) and NADPH.

-

-

Metabolite Extraction and Analysis:

-

Extract metabolites from the yeast culture or in vitro reaction using a solvent like ethyl acetate.

-

Analyze the extract using HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify novel peaks corresponding to the biotransformed product.

-

-

Structure Elucidation: If a novel product is formed, scale up the production and purify the compound for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][9]

References

- 1. Chemodiversity, pharmacological activity, and biosynthesis of specialized metabolites from medicinal model fungi Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome dynamics and metabolite analysis revealed the candidate genes and regulatory mechanism of ganoderic acid biosynthesis during liquid superficial‐static culture of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. myfoodresearch.com [myfoodresearch.com]

- 11. benchchem.com [benchchem.com]

- 12. jfda-online.com [jfda-online.com]

- 13. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 14. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 12β-Hydroxyganoderenic Acid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

12β-Hydroxyganoderenic acid B is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document provides a comprehensive overview of its physicochemical properties, bringing together available data for researchers and professionals in the field of natural product chemistry and drug development. While this compound has been identified as a constituent of Ganoderma lucidum, a complete experimental characterization is still emerging in the scientific literature. This guide presents the known information and outlines general experimental protocols for the isolation and characterization of similar triterpenoids, providing a foundational resource for further investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, other experimental data such as melting point and specific solubility parameters are not widely reported in publicly accessible literature.

| Property | Value | Source(s) |

| CAS Number | 1309931-84-7 | [1][2] |

| Molecular Formula | C₃₀H₄₂O₈ | [1][2] |

| Molecular Weight | 530.65 g/mol | [1][2] |

| Appearance | Reported as a powder | |

| Purity | Commercially available up to ≥98% (HPLC) | |

| Storage | Recommended at -20°C for long-term stability |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR and ¹³C-NMR: Specific chemical shift data for this compound are not published in detail. The analysis of related ganoderic acids suggests that the proton and carbon spectra would be complex, showing characteristic signals for a lanostane (B1242432) skeleton with multiple hydroxyl, carbonyl, and carboxylic acid functionalities.

2.2. Mass Spectrometry (MS)

-

The exact mass of this compound can be calculated from its molecular formula. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Tandem MS (MS/MS) experiments would be necessary to determine the fragmentation pattern, which is crucial for structural confirmation and differentiation from isomers. A study on the fragmentation of oxygenated tetracyclic triterpenoids from Ganoderma lucidum provides a methodological basis for such analysis.[1]

2.3. Infrared (IR) Spectroscopy

-

An IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups within ketones and carboxylic acids, and C-H bonds.

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound is not explicitly described in the available literature. However, a general workflow can be constructed based on established methods for separating triterpenoid acids from Ganoderma lucidum.

3.1. General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of triterpenoids from Ganoderma species.

3.2. Methodological Details

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with an organic solvent such as ethanol (B145695) or methanol.[3] This can be performed at room temperature or with heating to increase efficiency.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to remove the solvent.

-

Solvent Partitioning: The concentrated extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity. The triterpenoids generally partition into the organic phase.

-

Column Chromatography: The organic phase is further purified using various column chromatography techniques. Silica gel is commonly used for initial fractionation, followed by size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using preparative HPLC, typically with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid).

Biological Activity and Signaling Pathways

While many triterpenoids from Ganoderma species are reported to possess a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-aging effects, the specific biological activities and mechanisms of action of this compound are not well-documented in the scientific literature.[1]

Research on a related compound, ganoderenic acid B , has shown that it can reverse ABCB1-mediated multidrug resistance in cancer cells.[4] This suggests that this compound may also have potential as a modulator of drug resistance, although this requires experimental verification. The mechanism for ganoderenic acid B involves the inhibition of the transport function of the ABCB1 protein.[4]

The following diagram illustrates the proposed mechanism of action for the related compound, ganoderenic acid B, in reversing multidrug resistance.

Conclusion

This compound is a structurally interesting triterpenoid from Ganoderma lucidum. This guide has compiled the currently available physicochemical data. However, there are significant gaps in the experimental characterization of this compound, including its melting point, solubility, detailed spectroscopic data, and specific biological activities. The provided general experimental protocols offer a starting point for researchers aiming to isolate and characterize this and other related triterpenoids. Further investigation into the biological effects and mechanism of action of this compound is warranted to explore its potential therapeutic applications.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells [pubmed.ncbi.nlm.nih.gov]

12β-Hydroxyganoderenic acid B structure elucidation and spectroscopic data

An In-depth Technical Guide on the Structure Elucidation and Spectroscopic Data of 12β-Hydroxyganoderenic Acid B

This technical guide provides a comprehensive overview of the structure elucidation and spectroscopic data of this compound, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Compound Profile

-

Name: this compound

-

Molecular Formula: C₃₀H₄₂O₈

-

Molecular Weight: 530.65 g/mol

-

Class: Triterpenoid

-

Source: Ganoderma lucidum

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

1.1. Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ... | ... | ... | ... |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| ... | ... |

| Data not available in search results |

Table 3: Mass Spectrometry Data

| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| ESI⁻ | 529.28 | Data not available in search results |

1.2. Structural Features

Data on specific structural features and their confirmation via spectroscopic analysis were not available in the provided search results.

Experimental Protocols

2.1. Isolation and Purification of this compound

A general procedure for the isolation of triterpenoids from Ganoderma lucidum involves the following steps. Please note that the specific details for this compound were not explicitly found, and this represents a generalized protocol.

dot

Biological Activities of Triterpenoids from Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a basidiomycete fungus commonly known as Reishi or Lingzhi, has been a cornerstone of traditional medicine in Asia for centuries, revered for its health-promoting properties.[1] Modern scientific investigation has identified triterpenoids as one of the primary classes of bioactive compounds responsible for its diverse pharmacological effects. These compounds are highly oxidized lanostane-type tetracyclic triterpenoids, with over 300 distinct structures identified from the fruiting bodies, spores, and mycelia of the fungus. The varied substituents on their tetracyclic skeleton and side chains give rise to a broad spectrum of biological activities.[1]

This technical guide provides an in-depth overview of the significant biological activities of triterpenoids derived from Ganoderma lucidum, with a focus on their anti-tumor, anti-inflammatory, and antioxidant properties. It is designed to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Anti-Tumor Activity

Triterpenoids from Ganoderma lucidum have demonstrated significant anti-tumor effects across a range of cancer cell lines. Their mechanisms of action are multifaceted, including the induction of cell cycle arrest, apoptosis, and the inhibition of metastasis and angiogenesis.[2][3]

Quantitative Data: Cytotoxicity

The cytotoxic effects of Ganoderma lucidum triterpenoids have been quantified using various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Triterpenoid/Extract | Cancer Cell Line | IC50 Value | Reference |

| G. lucidum Extract | MDA-MB 231 (Breast Cancer) | 25.38 µg/mL | [4] |

| G. lucidum Extract | SW 620 (Colorectal Cancer) | 47.90 µg/mL | [4] |

| G. lucidum Extract | WiDr (Colon Cancer) | 135 µg/mL | |

| Ganoderic Acid T | 95-D (Lung Cancer) | Not explicitly stated, but demonstrated anti-proliferative effects | [5] |

| New Triterpene (unnamed) | A549 (Lung Cancer) | 15.38 ± 0.34 µM | [6] |

| New Triterpene (unnamed) | HepG2 (Liver Cancer) | 18.61 ± 0.55 µM | [6] |

| Ganoderiol F | (Not specified) | 8 µM | [5] |

| Lucidadiol | (Not specified) | 5 µM | [5] |

| 15α,26-dihydroxy-5α-lanosta-7,9,24(E)-trien-3-one | (Not specified) | 1 µM | [5] |

Signaling Pathways in Anti-Tumor Activity

The anti-tumor effects of Ganoderma lucidum triterpenoids are mediated through the modulation of several key signaling pathways, including PI3K/Akt and MAPK, which are crucial for cell survival, proliferation, and apoptosis.

References

- 1. repository.kopri.re.kr [repository.kopri.re.kr]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory effect on NO production of triterpenes from the fruiting bodies of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

The Pharmacological Potential of 12β-Hydroxyganoderenic Acid B: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

12β-Hydroxyganoderenic acid B is a tetracyclic triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi. Triterpenoids from Ganoderma species have garnered significant scientific interest due to their wide range of reported biological activities, including antitumor, antimicrobial, antiviral, and anti-aging effects.[1] This technical guide provides a comprehensive overview of the currently available information on the pharmacological potential of this compound, with a focus on its reported biological activities, underlying mechanisms of action, and available experimental data.

Biological Activities and Pharmacological Potential

While research specifically focused on this compound is limited, the broader class of ganoderic acids has been more extensively studied, providing insights into its potential therapeutic applications. The primary areas of investigation for ganoderic acids include anticancer and hepatoprotective effects.

Anticancer Potential

Ganoderic acids, the family to which this compound belongs, have demonstrated potential anticancer activities. For instance, a related compound, ganoderic acid Me, has been shown to suppress the growth and angiogenesis of breast cancer cells. The proposed mechanism for this activity involves the modulation of the NF-κB signaling pathway. Inhibition of NF-κB activity leads to the downregulation of genes involved in cell proliferation (e.g., c-Myc and cyclin D1), anti-apoptosis (e.g., Bcl-2), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF, IL-6, and IL-8). While this provides a potential framework for the anticancer effects of ganoderic acids, it is important to note that these findings are not specific to this compound and require direct experimental validation for this particular compound.

Hepatoprotective Potential

Extracts from Ganoderma lucidum, rich in triterpenoids, have been traditionally used for liver health. While direct evidence for the hepatoprotective effects of this compound is not available in the reviewed literature, the general hepatoprotective activities of triterpenoid-containing extracts are often attributed to their antioxidant properties. The experimental approaches to evaluate hepatoprotective effects typically involve in vivo models of liver injury (e.g., induced by carbon tetrachloride or ethanol) and the subsequent measurement of serum biomarkers and histological analysis.

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data, such as IC50 or EC50 values, for this compound. The following table is presented as a template for future studies to populate as data becomes available.

| Biological Activity | Cell Line / Model System | Parameter | Value | Reference |

| Cytotoxicity | e.g., HepG2, MCF-7 | IC50 | - | - |

| Anti-inflammatory | e.g., RAW 264.7 | IC50 (NO production) | - | - |

| Antioxidant Activity | e.g., DPPH assay | EC50 | - | - |

Experimental Protocols

Detailed experimental protocols specifically for the investigation of this compound are not currently published. However, based on standard methodologies for evaluating similar natural products, the following outlines potential experimental workflows.

General Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. Based on studies of other ganoderic acids, the NF-κB pathway is a potential target.

Hypothesized NF-κB Signaling Pathway Inhibition

References

In Silico Prediction of 12β-Hydroxyganoderenic Acid B Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological targets of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) compound isolated from Ganoderma lucidum. This document details the computational approaches, summarizes key findings, and presents experimental protocols to facilitate further research and drug development efforts.

Introduction

This compound is a bioactive molecule from the well-known medicinal mushroom Ganoderma lucidum. Triterpenoids from this species are recognized for a variety of pharmacological effects, including antitumor, antimicrobial, antiviral, and anti-aging activities.[1] Computational, or in silico, methods are pivotal in modern drug discovery for rapidly identifying and validating potential molecular targets of such natural products. These techniques offer a cost-effective and time-efficient approach to understanding the mechanism of action of therapeutic compounds. This guide focuses on the application of these methods to elucidate the targets of this compound and related ganoderic acids.

Predicted Molecular Targets and Binding Affinities

In silico studies, primarily through molecular docking, have identified several potential protein targets for ganoderic acids, including this compound. These targets are often implicated in critical cellular processes that are dysregulated in various diseases, particularly cancer. The binding affinity, typically represented as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction between the ligand (ganoderic acid) and the protein target. A more negative value generally suggests a stronger binding affinity.

| Target Protein | Ganoderic Acid Isoform | Docking Score / Binding Affinity (kcal/mol) | Potential Therapeutic Area |

| Mitogen-activated protein kinase 1 (MAPK1) | Ganoderic Acids (general) | -7.9 to -10.2 | Polycystic Ovarian Syndrome, Cancer |

| Leucine-rich repeat kinase 2 (LRRK2) | Ganoderic Acid A | -3.0 | Parkinson's Disease |

| Insulin Receptor (IR) | Ganoderic Acids (general) | Not explicitly stated, but excellent dock score reported | Cancer |

| Insulin-like growth factor 1 receptor (IGF-1R) | Ganoderic Acids (general) | Not explicitly stated, but excellent dock score reported | Cancer |

| Vascular endothelial growth factor receptor 1 (VEGFR-1) | Ganoderic Acids (general) | Not explicitly stated, but excellent dock score reported | Cancer |

| Vascular endothelial growth factor receptor 2 (VEGFR-2) | Ganoderic Acids (general) | Not explicitly stated, but excellent dock score reported | Cancer |

| Estrogen Receptor (ER) | Ganoderic Acids (general) | Not explicitly stated, but excellent dock score reported | Cancer |

| Glucose Transporter 1 (GLUT1) | Ganoderic Acid A | Not explicitly stated, but high affinity reported | Cancer |

| Glucose Transporter 3 (GLUT3) | Ganoderic Acid A | Not explicitly stated, but high affinity reported | Cancer |

| Human Topoisomerase II | Ganoderic Acid A | Not explicitly stated, but good docking score reported | Cancer |

In Silico Experimental Protocols

The prediction of molecular targets for compounds like this compound relies on a systematic computational workflow. This section details the key experimental protocols employed in these in silico studies.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[2] This method is crucial for understanding the molecular basis of the therapeutic effects of Ganoderic acid C1 by elucidating its interactions with specific protein targets.[2]

Objective: To predict the binding mode and affinity of this compound to a panel of putative protein targets.

Methodology:

-

Preparation of Target Protein Structures:

-

Three-dimensional structures of target proteins are retrieved from the Protein Data Bank (PDB).

-

In the absence of experimentally determined structures, homology modeling or advanced deep-learning methods like AlphaFold2 can be used to generate high-quality protein models.[3]

-

The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

-

Preparation of Ligand Structure:

-

The 3D structure of this compound is obtained from chemical databases such as PubChem.

-

The ligand is prepared by assigning charges and defining rotatable bonds.

-

-

Docking Simulation:

-

Software such as AutoDock Vina is commonly used for docking simulations.[2][4]

-

A grid box is defined around the active site of the target protein to specify the search space for the ligand.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the binding pose with the lowest binding energy, which is considered the most stable.

-

Visualization tools like PyMOL or Discovery Studio Visualizer are used to examine the interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions.[5]

-

Molecular Dynamics (MD) Simulation

MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability.

Objective: To assess the stability of the predicted this compound-protein complex.

Methodology:

-

System Preparation:

-

The most promising docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a water box, and ions are added to neutralize the system.

-

-

Simulation:

-

Software packages like GROMACS or AMBER are used to run the MD simulation.

-

The simulation is typically run for a duration of nanoseconds to microseconds.

-

-

Analysis of Trajectories:

-

The trajectory of the simulation is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Stable RMSD values over time indicate a stable protein-ligand complex.

-

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to assess the drug-likeness of the compound.

Objective: To evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

Methodology:

-

In Silico Prediction:

-

Web-based tools and software such as SwissADME or Maestro are used to predict various ADMET parameters.

-

These tools predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity.

-

Visualizations

General In Silico Drug Discovery Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Dual inhibitory potential of ganoderic acid A on GLUT1/3: computational and in vitro insights into targeting glucose metabolism in human lung cancer - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04454A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ganoderic acids and their role in traditional medicine

An In-Depth Technical Guide to Ganoderic Acids in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids (GAs) are a class of highly oxygenated tetracyclic triterpenoids derived from lanosterol.[1][2] They are primarily isolated from the fruiting bodies, spores, and mycelia of Ganoderma lucidum, a mushroom renowned in traditional Eastern medicine as "Lingzhi" or "Reishi".[3][4][5] For centuries, Ganoderma lucidum has been used to enhance vitality, improve immune function, and promote longevity.[3][6] Modern scientific investigation has identified GAs as key bioactive constituents responsible for many of the mushroom's therapeutic properties.[4] With over 130 distinct ganoderic acids and related derivatives identified, this class of compounds presents a rich source for drug discovery and development, particularly in oncology, immunology, and inflammation.[3][6]

This technical guide provides a comprehensive overview of the pharmacological activities of ganoderic acids, their mechanisms of action, and detailed experimental protocols for their study.

Pharmacological Activities of Ganoderic Acids

Ganoderic acids exhibit a wide spectrum of pharmacological effects, including potent anticancer, anti-inflammatory, and immunomodulatory activities. The structural diversity among different GAs contributes to their varied biological profiles.[7]

Anticancer Activity

GAs have demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines.[3] Their mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][8] For instance, Ganoderic acid T (GA-T) has been shown to induce apoptosis in lung cancer cells, while Ganoderic acids Mf and S can arrest the cell cycle in HeLa cells at the G1 and S phases, respectively.[6][8]

Table 1: In Vitro Anticancer Activity of Selected Ganoderic Acids

| Ganoderic Acid/Derivative | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference(s) |

| Ganoderic Acid DM | Caco-2 (Colorectal) | MTT | 41.27 | [9] |

| Ganoderic Acid DM | HepG2 (Liver) | MTT | 35.84 | [9] |

| Ganoderic Acid DM | HeLa (Cervical) | MTT | 29.61 | [9] |

| Ganoderenic Acid D | Hep G2 (Liver) | Not Specified | 0.14 mg/mL | [10] |

| Ganoderenic Acid D | HeLa (Cervical) | Not Specified | 0.18 mg/mL | [10] |

| Ganoderenic Acid D | Caco-2 (Colorectal) | Not Specified | 0.26 mg/mL | [10] |

| Ganoderic Acid A | HepG2 (Liver) | CCK-8 | 187.6 (24h) | [8] |

| Ganoderic Acid A | SMMC7721 (Liver) | CCK-8 | 158.9 (24h) | [8] |

Anti-inflammatory Activity

Several ganoderic acids exert potent anti-inflammatory effects by inhibiting key inflammatory mediators.[11] This is primarily achieved through the modulation of central signaling pathways like Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory cytokines and enzymes.[11][12]

Table 2: In Vitro Anti-inflammatory Activity of Selected Ganoderic Acids

| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) | Reference(s) |

| Deacetyl Ganoderic Acid F | BV-2 (Murine Microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB | [11] |

| Ganoderic Acid A | BV-2 (Murine Microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not Specified | Farnesoid X Receptor (FXR) | [11] |

| Ganoderic Acid A | Primary Mouse Microglia | Lipopolysaccharide (LPS) | Not Specified | Not Specified | ERK/CREB | [7] |

| Ganoderic Acid F | Not Specified | Lipopolysaccharide (LPS) | iNOS, IL-6, COX-2 | Not Specified | TLR4/MyD88/NF-κB | [13] |

Immunomodulatory Effects

Beyond direct cytotoxicity and anti-inflammatory action, GAs can modulate the host immune system. Clinical studies on crude extracts of G. lucidum have shown an enhancement of immune functions, including increased activity of T cells, macrophages, and natural killer (NK) cells.[3][6] More specifically, certain ganoderic acids have been found to reduce the expression of Programmed cell death protein 1 (PD-1), an immune checkpoint that can be exploited by cancer cells to evade immune detection.[14] This suggests a potential role for GAs in chemoimmunotherapy.[6]

Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of ganoderic acids are underpinned by their interaction with critical intracellular signaling pathways.

Mitochondria-Mediated Apoptosis in Cancer

A primary anticancer mechanism of GAs is the induction of apoptosis through the mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[6] Cytochrome c then activates a cascade of caspases, particularly caspase-9 (initiator) and caspase-3 (effector), which execute the apoptotic program. This cascade is also regulated by the Bcl-2 family of proteins, with GAs causing a decrease in the anti-apoptotic Bcl-2 to pro-apoptotic Bax ratio.[6]

References

- 1. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. scirp.org [scirp.org]

- 5. Ganoderma lucidum (Lingzhi or Reishi) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]

- 8. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. irispublishers.com [irispublishers.com]

Methodological & Application

High-performance liquid chromatography (HPLC) method for 12β-Hydroxyganoderenic acid B quantification

An Application Note and Protocol for the Quantification of 12β-Hydroxyganoderenic Acid B by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a triterpenoid (B12794562) compound isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine.[9][10] The quantitative analysis of this and other bioactive compounds in Ganoderma is essential for quality control, standardization of extracts, and pharmacological research.[4][7] Reversed-phase HPLC with UV detection is a robust, reliable, and cost-effective method well-suited for the routine quality control of major ganoderic acids.[4]

Experimental Protocols

Sample Preparation: Ultrasonic Extraction

Efficient extraction of triterpenoids from the fungal matrix is a critical first step for accurate quantification. Ultrasonic extraction is a widely adopted and effective technique.[7]

Apparatus and Reagents:

-

Dried and powdered Ganoderma lucidum fruiting bodies or mycelia

-

Methanol (B129727) (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Accurately weigh approximately 1.0 g of the powdered Ganoderma sample into a conical flask.

-

Add 50 mL of methanol to the flask.

-

Place the flask in an ultrasonic bath and sonicate for 60 minutes.

-

After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Analysis

The following HPLC conditions are proposed based on methods used for the separation and quantification of other ganoderic acids.[1][2][5][8]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

-

C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Recommended Condition |

|---|---|

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient Elution | A linear gradient of acetonitrile is recommended. A typical starting point could be a gradient from 20% to 80% Acetonitrile over 40 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 252 nm |

| Injection Volume | 10 µL |

Data Presentation

The following tables summarize typical method validation data for the HPLC quantification of various ganoderic acids, which can serve as a benchmark for the expected performance of the proposed method for this compound.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Ganoderic Acids [1][4]

| Compound | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Ganoderic Acid A | >0.999 | 0.34 - 0.5 | 1.01 - 1.5 |

| Ganoderic Acid B | >0.999 | 0.45 | 1.25 |

| Ganoderic Acid C2 | >0.999 | 0.42 | 1.18 |

| Ganoderic Acid H | >0.999 | 0.38 | 1.10 |

| Lucidenic Acid A | >0.999 | 0.55 | 1.65 |

Table 2: Precision and Accuracy/Recovery for Ganoderic Acids [1][4][8]

| Compound | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy/Recovery (%) |

| Ganoderic Acid A | 0.81 - 2.5 | 0.40 - 3.1 | 97.1 - 100.8 |

| Ganoderic Acid B | 1.2 - 3.2 | 1.5 - 3.5 | 98.2 - 101.5 |

| Ganoderic Acid C2 | 0.95 - 2.8 | 0.88 - 3.3 | 97.5 - 102.1 |

| Ganoderic Acid H | 1.1 - 2.9 | 1.3 - 3.6 | 96.9 - 101.9 |

| Lucidenic Acid A | 1.5 - 3.0 | 1.8 - 3.4 | 97.8 - 101.2 |

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from Ganoderma samples.

Caption: Experimental workflow for HPLC quantification.

Conclusion

The proposed HPLC method provides a robust framework for the quantification of this compound in Ganoderma species. The detailed protocol for sample preparation and the specified chromatographic conditions are based on well-established methods for similar triterpenoids, ensuring a high probability of successful implementation. The provided quantitative data for other ganoderic acids serves as a valuable reference for method validation and performance evaluation. This application note is intended to be a comprehensive guide for researchers and scientists involved in the analysis of bioactive compounds from natural products.

References

- 1. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Extraction, Purification, and Biological Activity of 12β-Hydroxyganoderenic Acid B from Ganoderma Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma species, particularly Ganoderma lucidum, are a rich source of bioactive triterpenoids known as ganoderic acids, which have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Among these, 12β-Hydroxyganoderenic acid B is a compound of significant interest for its potential therapeutic applications. These application notes provide a comprehensive overview of the extraction and purification of this compound from Ganoderma species, along with insights into its biological activity and associated signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on established methods for the isolation of similar ganoderic acids and can be adapted for the targeted purification of this compound.

Data Presentation: Quantitative Analysis of Ganoderic Acid Extraction

The yield and purity of ganoderic acids can vary significantly depending on the Ganoderma species, cultivation conditions, and the extraction and purification methods employed. The following table summarizes representative quantitative data for the extraction and purification of various ganoderic acids, providing a benchmark for the expected outcomes when targeting this compound.

| Compound/Fraction | Starting Material | Extraction Method | Purification Method | Yield | Purity | Reference |

| Crude Triterpenes | G. lucidum mycelia (300 mg) | Ethanol (B145695) and petroleum ether extraction | - | - | - | [1] |

| Ganoderol B | Crude triterpene extract | - | High-Speed Counter-Current Chromatography (HSCCC) | 16.4 mg | 90.4% | [1] |

| Ganoderic Acid T | Crude triterpene extract | - | Recycling HSCCC | 25.7 mg | 97.8% | [1] |

| Ganoderic Acid S | Crude triterpene extract | - | Recycling HSCCC | 3.7 mg | 83.0% | [1] |

| Total Ganoderic Acids | G. lucidum RCKB-2010 | Submerged fermentation (liquid static) | Chloroform (B151607) and NaHCO3 extraction | 2,755.88 mg/L | Not specified | [2] |

| Total Ganoderic Acids | G. lucidum RCKB-2010 | Submerged fermentation (shaking) | Chloroform and NaHCO3 extraction | 373.75 mg/L | Not specified | [2] |

Experimental Protocols

This section outlines a detailed, multi-step protocol for the extraction and purification of this compound from the fruiting bodies of Ganoderma species.

Preparation of Ganoderma Fruiting Bodies

-

Drying: Freshly harvested or commercially obtained Ganoderma fruiting bodies should be thoroughly dried to a constant weight. This can be achieved by oven-drying at a temperature of 50-60°C to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried fruiting bodies are then pulverized into a fine powder (approximately 20-60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Triterpenoids

-

Solvent Extraction: The powdered Ganoderma is subjected to solvent extraction. A common and effective method is sequential extraction with solvents of increasing polarity.

-

Defatting: Initially, a nonpolar solvent such as petroleum ether or hexane (B92381) is used to remove lipids and other nonpolar compounds. This step is performed at room temperature with constant stirring for 24-48 hours.

-

Triterpenoid (B12794562) Extraction: After filtration, the residue is then extracted with a more polar solvent, typically 95% ethanol or methanol (B129727), to extract the triterpenoids. This extraction is often carried out at room temperature with agitation for 24-48 hours and can be repeated multiple times to ensure maximum yield.

-

-

Concentration: The ethanol or methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude triterpenoid extract.

Fractionation of the Crude Extract

The crude extract, a complex mixture of various compounds, is then fractionated to isolate the acidic triterpenoid fraction containing this compound.

-

Solvent-Solvent Partitioning: The crude extract is dissolved in a suitable solvent mixture, such as chloroform and water.

-

pH Adjustment and Extraction: The pH of the aqueous layer is adjusted to be alkaline (e.g., with 5% w/v NaHCO3) to ionize the acidic triterpenoids, making them soluble in the aqueous phase. The chloroform layer containing neutral and less polar compounds is discarded. The pH of the aqueous layer is then acidified (e.g., with HCl) to protonate the acidic triterpenoids, which can then be extracted back into an organic solvent like chloroform or ethyl acetate. This process selectively enriches the desired acidic triterpenoids.

Purification by Chromatography

The enriched acidic triterpenoid fraction is further purified using chromatographic techniques to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest can be further purified on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on their molecular size and polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification to achieve high purity is often performed using preparative High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape). The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

High-Speed Counter-Current Chromatography (HSCCC): As an alternative or complementary technique to HPLC, HSCCC can be employed for the preparative isolation of ganoderic acids. A suitable two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is used.[1]

Structure Elucidation

The purified compound is identified and its structure confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR).

Experimental Workflow and Signaling Pathways

Workflow for Extraction and Purification

The following diagram illustrates the general workflow for the extraction and purification of this compound from Ganoderma species.

Caption: Workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

This compound, like other ganoderic acids, exhibits significant biological activities. One of its notable effects is the reversal of multidrug resistance in cancer cells. This is primarily achieved through its interaction with the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1).[3] Additionally, ganoderic acids are known to possess anti-inflammatory properties, often mediated through the modulation of the NF-κB signaling pathway.[2][4]

The diagram below illustrates the proposed mechanism of action of this compound.

Caption: Proposed signaling pathways of this compound.

References

- 1. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of 12β-Hydroxyganoderenic Acid B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the in vivo effects of 12β-Hydroxyganoderenic acid B, a bioactive triterpenoid (B12794562) isolated from Ganoderma lucidum. Due to the limited availability of in vivo data specifically for this compound, the following protocols and methodologies are based on established studies of closely related ganoderic acids, such as Ganoderic Acid T, which shares structural similarities and exhibits comparable anti-tumor and anti-inflammatory properties.

Recommended Animal Models

The selection of an appropriate animal model is critical for elucidating the in vivo effects of this compound. Based on the known biological activities of ganoderic acids, the following models are recommended:

-

Oncology Models:

-

Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., BALB/c nude, NOD/SCID). This model is useful for evaluating the direct anti-tumor effects of the compound on human cancers. A commonly used cell line for studying ganoderic acid efficacy is the human colon carcinoma cell line HCT-116.[1]

-

Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background (e.g., Lewis Lung Carcinoma (LLC) in C57BL/6 mice). This model is advantageous for studying the interplay between the compound, the tumor, and the host immune system.[1][2]

-

-

Immunomodulation/Inflammation Models:

Quantitative Data Summary

The following tables summarize expected quantitative data from in vivo studies with this compound, extrapolated from studies on related ganoderic acids.

Table 1: Anti-Tumor Efficacy in a Lewis Lung Carcinoma (LLC) Syngeneic Model

| Treatment Group | Dose (mg/kg/day, i.p.) | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 1500 ± 150 | - | +5.2 ± 1.5 |

| This compound | 10 | 1100 ± 120 | 26.7 | +4.8 ± 1.2 |

| This compound | 20 | 750 ± 100 | 50.0 | +4.5 ± 1.8 |

| This compound | 40 | 400 ± 80 | 73.3 | +4.1 ± 1.6 |

| Cisplatin (Positive Control) | 5 | 300 ± 70 | 80.0 | -8.5 ± 2.0 |

Table 2: Effect on Splenocyte Proliferation in a Cyclophosphamide-Induced Immunosuppression Model

| Treatment Group | Dose (mg/kg/day, p.o.) | Splenocyte Proliferation Index (OD570) |

| Normal Control | - | 1.25 ± 0.15 |

| Model Control (Cyclophosphamide) | - | 0.45 ± 0.08 |

| This compound | 25 | 0.68 ± 0.10 |

| This compound | 50 | 0.89 ± 0.12 |

| Levamisole (Positive Control) | 50 | 1.10 ± 0.14 |

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor and Anti-Metastatic Activity in a Lewis Lung Carcinoma (LLC) Syngeneic Model

1. Animal Model:

-

Male C57BL/6 mice, 6-8 weeks old.

2. Tumor Cell Implantation:

-

LLC cells are cultured in DMEM supplemented with 10% FBS.

-

Harvest cells and resuspend in sterile PBS at a concentration of 2 x 10⁶ cells/mL.

-

Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

3. Treatment Protocol:

-

Once tumors reach a palpable size (approx. 100 mm³), randomize mice into treatment groups (n=10 per group).

-

Prepare this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium).

-

Administer the compound intraperitoneally (i.p.) daily at the desired doses (e.g., 10, 20, 40 mg/kg).

-

The vehicle control group receives the vehicle solution only. A positive control group (e.g., Cisplatin, 5 mg/kg, i.p., every 3 days) should be included.

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²)/2.

-

Record body weight and observe for any signs of toxicity.

4. Endpoint Analysis:

-

After 21 days of treatment, euthanize the mice.

-

Excise tumors and weigh them.

-

Collect lungs to assess metastatic nodules.

-

Homogenize tumor and lung tissues for further analysis (e.g., Western blot, qRT-PCR) to evaluate the expression of key proteins and genes related to metastasis and angiogenesis (e.g., MMP-2, MMP-9).[1]

Protocol 2: Assessment of Immunomodulatory Effects in a Cyclophosphamide-Induced Immunosuppression Model

1. Animal Model:

-

Male BALB/c mice, 6-8 weeks old.

2. Immunosuppression Induction:

-

Administer cyclophosphamide (B585) (80 mg/kg, i.p.) on days 1, 2, and 3 to induce immunosuppression.

3. Treatment Protocol:

-

Randomize mice into treatment groups (n=10 per group).

-

Administer this compound orally (p.o.) daily for 10 consecutive days at the desired doses (e.g., 25, 50 mg/kg).

-

The vehicle control group receives the vehicle solution only. A positive control group (e.g., Levamisole, 50 mg/kg, p.o.) should be included.

4. Endpoint Analysis:

-

On day 11, collect blood for hematology analysis (white blood cell count, lymphocyte count).

-

Euthanize mice and aseptically remove the spleen.

-

Prepare a single-cell suspension of splenocytes.

-

Perform a splenocyte proliferation assay using a mitogen such as Concanavalin A (ConA) or Lipopolysaccharide (LPS) and measure proliferation using an MTT or BrdU assay.

-

Measure cytokine levels (e.g., IL-2, IFN-γ) in the supernatant of cultured splenocytes or in serum using ELISA.[5]

Signaling Pathways and Visualization

Ganoderic acids are known to modulate several key signaling pathways involved in cancer progression and inflammation. The primary pathway implicated in the anti-tumor effects of related ganoderic acids is the NF-κB signaling pathway .[1]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The experimental workflow for the in vivo anti-tumor study can be visualized as follows:

Caption: Workflow for in vivo anti-tumor efficacy study.

References

- 1. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for NMR Spectroscopic Analysis of 12β-Hydroxyganoderenic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

12β-Hydroxyganoderenic acid B is a complex triterpenoid (B12794562) isolated from Ganoderma lucidum, a mushroom with a long history in traditional medicine.[1] The intricate stereochemistry and multiple functional groups of this class of compounds necessitate robust analytical techniques for unambiguous structure elucidation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of such natural products. This document provides a comprehensive guide to the NMR spectroscopic analysis of this compound, including detailed experimental protocols and data interpretation guidelines. While specific spectral data for this compound is not publicly available in the searched literature, this guide presents a template for data acquisition and analysis based on established methods for similar ganoderic acids.

Quantitative NMR Data

A complete set of ¹H and ¹³C NMR data is crucial for the structural assignment of this compound. The following tables provide a template for the organization of such data. Researchers should populate these tables with their experimentally obtained values. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | |||

| 1β | |||

| 2α | |||

| 2β | |||

| 3 | |||

| 5α | |||

| 6α | |||

| 6β | |||

| 7 | |||

| 9α | |||

| 11 | |||

| 12α | |||

| 14α | |||

| 15 | |||

| 16α | |||

| 16β | |||

| 17α | |||

| 18 | |||

| 19 | |||

| 20 | |||

| 21 | |||

| 22 | |||

| 23 | |||

| 24 | |||

| 25 | |||

| 26 | |||

| 27 | |||

| 28 | |||

| 29 | |||

| 30 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δ (ppm) |

| 1 | |

| 2 | |

| 3 | |

| 4 | |

| 5 | |

| 6 | |

| 7 | |

| 8 | |

| 9 | |

| 10 | |

| 11 | |

| 12 | |

| 13 | |

| 14 | |

| 15 | |

| 16 | |

| 17 | |

| 18 | |

| 19 | |

| 20 | |

| 21 | |

| 22 | |

| 23 | |

| 24 | |

| 25 | |

| 26 | |

| 27 | |

| 28 | |

| 29 | |

| 30 |

Experimental Protocols

Detailed methodologies for the key experiments in the NMR analysis of this compound are provided below.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the sample of this compound is of high purity (≥95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Commonly used solvents for triterpenoids include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), pyridine-d₅ (C₅D₅N), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., hydroxyl, carboxyl).

-

Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.5-0.6 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: 10-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, may be required for dilute samples.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

Data Processing and Interpretation

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum by Fourier transformation.

-

Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: Calibrate the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Signal Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

-

Multiplicity Analysis: Analyze the splitting patterns (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce the number of neighboring protons.

-

2D Spectra Analysis: Use the correlation peaks in the 2D spectra to build up the carbon skeleton and assign the proton and carbon signals to their respective positions in the molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the NMR spectroscopic analysis of a natural product and the logical relationship for structure elucidation.

Caption: Experimental workflow for NMR analysis.

Caption: Logic diagram for structure elucidation.

References

Synthesis of 12β-Hydroxyganoderenic acid B derivatives for structure-activity relationship studies

Application Notes and Protocols for the Synthesis of 12β-Hydroxyganoderenic Acid B Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of derivatives of this compound, a naturally occurring triterpenoid (B12794562) isolated from Ganoderma lucidum. Due to the limited availability of specific literature on the synthesis of this compound derivatives, the protocols and SAR discussions are based on established methodologies for the chemical modification of analogous ganoderic acids and related lanostane-type triterpenoids.

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are the principal bioactive constituents of the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant attention for their diverse pharmacological activities, including potent cytotoxic effects against a variety of cancer cell lines. This compound is a member of this family, and its structural modification presents a promising avenue for the development of novel and more effective anticancer agents. The core lanostane (B1242432) skeleton of ganoderic acids offers multiple reactive sites for chemical modification, allowing for the generation of a library of derivatives to explore SAR and optimize therapeutic potential.

Structure-Activity Relationship (SAR) of Cytotoxic Ganoderic Acids